molecular formula C4H5NaO6 B3427548 Sodium bitartrate CAS No. 60131-40-0

Sodium bitartrate

Cat. No.: B3427548
CAS No.: 60131-40-0
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-ZVGUSBNCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine production. During the fermentation process, tartaric acid reacts with sodium ions present in the wine, forming this compound. This compound precipitates out of the solution and can be collected and purified for various uses .

Chemical Reactions Analysis

Types of Reactions: Sodium bitartrate undergoes several types of chemical reactions, including:

    Neutralization: Reacts with bases to form sodium tartrate and water.

    Decomposition: Upon heating, it decomposes to produce carbon dioxide, water, and sodium carbonate.

    Precipitation: Forms precipitates with certain metal ions, such as ammonium.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Heat: Decomposition occurs at elevated temperatures.

    Metal Ions: Ammonium ions for precipitation reactions.

Major Products:

Scientific Research Applications

Sodium bitartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium bitartrate exerts its effects is primarily through its ability to regulate pH. In biological systems, it can act as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and metabolic processes. In chemical reactions, it helps to stabilize the pH, ensuring optimal conditions for the reaction to proceed .

Comparison with Similar Compounds

Sodium bitartrate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its specific use as an acidity regulator and its role in analytical chemistry.

Properties

IUPAC Name

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAAEMMYHLFEFN-ZVGUSBNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883423, DTXSID901341208
Record name Sodium hydrogen tartrate
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Record name Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-)
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Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent colourless crystals, White solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name MONOSODIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Sodium bitartrate
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CAS No.

526-94-3, 60131-40-0
Record name Sodium bitartrate
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Record name Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel-
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:1)
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Record name Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel-
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Record name Sodium hydrogen tartrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901341208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen tartrate
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Record name SODIUM BITARTRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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